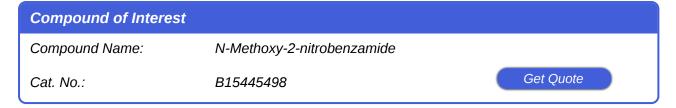


Commercial Availability and Synthetic Guidelines for N-Methoxy-2-nitrobenzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic protocols for **N-Methoxy-2-nitrobenzamide**, a key chemical intermediate. The information is intended to assist researchers and professionals in sourcing this compound and in its laboratory-scale synthesis.

Commercial Suppliers

N-Methoxy-2-nitrobenzamide (CAS No. 339221-51-1) is available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of purity and available quantities.



Supplier	Product Number	Purity	Package Sizes
Amadis Chemical	AC-4048	>95%	1g, 5g, 10g, 25g, 100g
BLDpharm	BD215139	95%	1g, 5g, 25g
CymitQuimica	10-F438246	>95%	100mg, 250mg, 500mg, 1g, 2g, 5g
Angene Chemical	AG00CLZJ	>98%	1g, 5g, 10g, 25g, 100g, 500g
EON Biotech	EON-0023478	>97%	1g, 5g, 10g, 25g
Chemsrc	CS-0078145	98%	1g, 5g, 10g, 25g, 100g

Synthesis of N-Methoxy-2-nitrobenzamide

N-Methoxy-2-nitrobenzamide is commonly synthesized via the Weinreb amide synthesis, a reliable method for forming amides from acyl chlorides. The following protocol is based on established procedures for this type of transformation.

Experimental Protocol: Synthesis from 2-Nitrobenzoyl Chloride

Materials:

- · 2-Nitrobenzoyl chloride
- N,O-Dimethylhydroxylamine hydrochloride
- Triethylamine (TEA) or a suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate



- Standard laboratory glassware and magnetic stirrer
- Ice bath

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N,Odimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane. Cool the solution in an ice bath.
- Base Addition: Slowly add triethylamine (2.2 equivalents) to the cooled solution. Stir the mixture for 10-15 minutes.
- Acyl Chloride Addition: Dissolve 2-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane
 in a separate flask. Add this solution dropwise to the cooled reaction mixture containing N,Odimethylhydroxylamine hydrochloride and triethylamine.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
 The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield N-Methoxy-2-nitrobenzamide as a solid. A reported yield for this synthesis is 85%.[1]



Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **N-Methoxy-2-nitrobenzamide** from 2-nitrobenzoyl chloride.



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Caption: Experimental workflow for the synthesis of **N-Methoxy-2-nitrobenzamide**.

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References

- 1. rsc.org [rsc.org]
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